molecular formula C14H18Cl2N2O3S B13755184 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt CAS No. 63175-96-2

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt

Cat. No.: B13755184
CAS No.: 63175-96-2
M. Wt: 365.3 g/mol
InChI Key: RMGCGNFGAHQWEQ-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt is an organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt typically involves multiple steps of organic reactions. The starting materials are usually chlorinated benzimidazole derivatives, which undergo alkylation and sulfonation reactions to introduce the ethyl, methyl, and sulfobutyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process is designed to be scalable, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

63175-96-2

Molecular Formula

C14H18Cl2N2O3S

Molecular Weight

365.3 g/mol

IUPAC Name

4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-2-sulfonate

InChI

InChI=1S/C14H18Cl2N2O3S/c1-4-17-10(3)18(6-5-9(2)22(19,20)21)14-8-12(16)11(15)7-13(14)17/h7-9H,4-6H2,1-3H3

InChI Key

RMGCGNFGAHQWEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCC(C)S(=O)(=O)[O-])C

Origin of Product

United States

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